



# Application Notes: Investigating Chromatin Accessibility with CB-6644

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | CB-6644 |           |
| Cat. No.:            | B606509 | Get Quote |

#### Introduction

CB-6644 is a potent, selective, and allosteric small-molecule inhibitor of the RUVBL1/2 complex.[1][2][3] The RUVBL1 and RUVBL2 proteins are ATPases that form a heterohexameric complex crucial for a variety of cellular activities, including chromatin remodeling, transcriptional regulation, and DNA repair.[2][3][4][5] Overexpression of the RUVBL1/2 complex is linked to tumor growth and poor prognosis in several cancers, making it a compelling target for therapeutic intervention.[1][2][3][4] CB-6644 specifically targets the ATPase activity of this complex, leading to anti-proliferative effects and cell death in cancer cells.[1][2] These application notes provide a guide for utilizing CB-6644 to study its effects on chromatin accessibility and gene regulation.

### **Mechanism of Action**

**CB-6644** acts as a noncompetitive inhibitor of the RUVBL1/2 complex's ATPase activity, with an IC50 of 15 nM.[6][7] By inhibiting this activity, **CB-6644** disrupts the function of several chromatin remodeling complexes where RUVBL1/2 is a subcomplex, such as INO80 and TIP60.[8][9] This disruption leads to significant changes in the epigenetic landscape. Studies in multiple myeloma (MM) cells have shown that **CB-6644** treatment induces global chromatin compaction, primarily at distal regulatory regions (non-promoter regions).[8][9] This alteration in chromatin accessibility directly impacts gene expression, leading to the downregulation of genes involved in cell proliferation and the upregulation of genes related to interferon responses.[8][10][11] The anti-cancer effects are also mediated through the activation of the p53 and p21 pathways.[4]



## **Applications**

- Chromatin Accessibility Studies: CB-6644 is a valuable tool for investigating the role of the RUVBL1/2 complex in maintaining an open chromatin state. Techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) can be employed to map genome-wide changes in chromatin accessibility following CB-6644 treatment.[8]
- Gene Regulation Research: By correlating changes in chromatin accessibility with transcriptomic data (RNA-seq), researchers can elucidate the downstream effects of RUVBL1/2 inhibition on gene expression networks.[8][9]
- Cancer Biology: The compound can be used to explore the dependency of various cancer types on RUVBL1/2-mediated chromatin remodeling for survival and proliferation.[1][2][3] It has shown significant anti-tumor activity in xenograft models of multiple myeloma and Burkitt lymphoma.[1][2][3]
- Drug Development: As a preclinical drug candidate, CB-6644 serves as a basis for developing therapeutics that target epigenetic mechanisms in cancer.[1]

# Quantitative Data Summary In Vitro Efficacy of CB-6644



| Cell Line                          | Cancer Type           | Parameter              | Value         | Reference |
|------------------------------------|-----------------------|------------------------|---------------|-----------|
| Multiple Cell<br>Lines (123 total) | Various Cancers       | EC50                   | 41 to 785 nM  | [5][6]    |
| MM.1S                              | Multiple<br>Myeloma   | IC50                   | 120 nM        | [9]       |
| RPMI 8226                          | Multiple<br>Myeloma   | IC50                   | 60 nM         | [9]       |
| HS-5                               | Normal Bone<br>Marrow | IC50                   | 200 nM        | [9]       |
| Ramos                              | Burkitt's<br>Lymphoma | EC50                   | Not specified | [4]       |
| HCT116                             | Colon Cancer          | Apoptosis<br>Induction | @ 0.4 μΜ      | [5]       |

In Vivo Anti-Tumor Activity of CB-6644

| Animal<br>Model    | Xenograft                          | Dosage              | Treatment<br>Duration | Tumor<br>Growth<br>Inhibition<br>(TGI) | Reference |
|--------------------|------------------------------------|---------------------|-----------------------|----------------------------------------|-----------|
| SCID-beige<br>mice | Ramos<br>(Burkitt's<br>Lymphoma)   | 150 mg/kg<br>(oral) | 10 days               | 68%                                    | [6]       |
| SCID-beige mice    | RPMI 8226<br>(Multiple<br>Myeloma) | 150 mg/kg<br>(oral) | 30 days               | 81%                                    | [6]       |

## Transcriptomic and Chromatin Accessibility Changes in MM.1S Cells



| Data Type | Effect of CB-6644                          | Number of<br>Genes/Regions | Reference |
|-----------|--------------------------------------------|----------------------------|-----------|
| RNA-Seq   | Upregulated Genes                          | 920                        | [8][9]    |
| RNA-Seq   | Downregulated Genes                        | 1110                       | [8][9]    |
| ATAC-Seq  | Regions with<br>Increased<br>Accessibility | Not specified              | [12]      |
| ATAC-Seq  | Regions with Decreased Accessibility       | Not specified              | [12]      |

## **Signaling Pathway and Workflow Diagrams**





Click to download full resolution via product page

Caption: Mechanism of action for CB-6644.





Click to download full resolution via product page

Caption: Experimental workflow for ATAC-seq with CB-6644.

## **Protocols**



### Protocol 1: Cell Culture and Treatment with CB-6644

This protocol is based on methodologies used for multiple myeloma (MM) cell lines.[9]

#### Materials:

- Cancer cell lines (e.g., MM.1S, RPMI 8226)
- Complete RPMI-1640 media
- CB-6644 (MedChemExpress or other supplier)
- DMSO (vehicle control)
- 6-well plates
- Incubator (37°C, 5% CO2)
- FACS buffer (PBS, 2% FBS)
- Viability dye (e.g., Propidium Iodide)

#### Procedure:

- Cell Seeding: Plate cells at a density of 500,000 cells per well in 6-well plates, each containing 2 mL of complete RPMI-1640 media.
- **CB-6644** Preparation: Prepare a stock solution of **CB-6644** in DMSO. Dilute the stock solution in culture media to the desired final concentration. For MM.1S cells, a concentration of 120 nM (IC50) is recommended. For RPMI 8226, a concentration of 40-60 nM can be used.[9]
- Treatment: Add the diluted CB-6644 to the treatment wells. Add an equivalent volume of DMSO-containing media to the control wells.
- Incubation: Incubate the cells for 72 hours at 37°C with 5% CO2.
- Harvesting Live Cells: To ensure high-quality chromatin for the ATAC-seq assay, it is crucial
  to isolate live cells.



- o Collect cells from each well.
- Wash with ice-cold PBS.
- Resuspend cells in FACS buffer containing a viability dye.
- Isolate the live cell population using Fluorescence-Activated Cell Sorting (FACS).[9]
   Approximately 50,000 live cells are required per ATAC-seq reaction.

## **Protocol 2: Omni-ATAC-seq for Chromatin Accessibility**

This protocol is an adaptation of the improved Omni-ATAC-seq method, suitable for cells treated with **CB-6644**.[9][13]

#### Materials:

- 50,000 live, sorted cells per reaction
- Cold Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% NP-40, 0.1% Tween-20, 0.01% Digitonin in nuclease-free water)
- Wash Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% Tween-20 in nuclease-free water)
- Nextera DNA Library Prep Kit (containing Tagment DNA Buffer and Tagment DNA Enzyme -Tn5 Transposase)
- MinElute Reaction Cleanup Kit (Qiagen)
- NEBNext High-Fidelity 2X PCR Master Mix
- Indexed PCR primers

#### Procedure:

- Cell Lysis:
  - Centrifuge the 50,000 sorted cells at 500 x g for 10 minutes at 4°C.



- Carefully aspirate the supernatant.
- $\circ$  Resuspend the cell pellet in 50  $\mu$ L of ice-cold Lysis Buffer. Pipette gently up and down 3 times.
- Incubate on ice for 3 minutes.
- Add 500 μL of Wash Buffer and gently invert the tube 3 times to wash the nuclei.
- Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.
- Carefully remove all supernatant.
- Tagmentation:
  - Prepare the transposition reaction mix on ice:
    - 25 μL 2x Tagment DNA (TD) Buffer
    - 2.5 μL Tagment DNA Enzyme (Tn5 Transposase)
    - 22.5 μL Nuclease-free water
  - Resuspend the nuclei pellet in the 50 μL transposition reaction mix.
  - Incubate the reaction at 37°C for 30 minutes in a thermomixer, shaking at 1000 rpm.
- DNA Purification:
  - Immediately following tagmentation, purify the DNA using a Qiagen MinElute Reaction
     Cleanup Kit according to the manufacturer's instructions.
  - Elute the DNA in 10 μL of Elution Buffer.
- Library Amplification:
  - Set up a 50 μL PCR reaction:
    - 10 μL Tagmented DNA



- 2.5 μL Indexed PCR Primer 1 (25 μM)
- 2.5 μL Indexed PCR Primer 2 (25 μM)
- 25 μL NEBNext High-Fidelity 2X PCR Master Mix
- 10 μL Nuclease-free water
- Run the following PCR program:
  - 72°C for 5 minutes
  - 98°C for 30 seconds
  - Cycle (typically 10-12 times):
    - 98°C for 10 seconds
    - 63°C for 30 seconds
    - 72°C for 1 minute
- · Library Cleanup and Quality Control:
  - Purify the amplified library using AMPure XP beads or a similar cleanup kit to remove primers.
  - Assess the library quality and size distribution using a Bioanalyzer. A successful ATAC-seq library will show a nucleosomal pattern.
  - Quantify the library using Qubit or qPCR.
- · Sequencing:
  - Pool libraries and perform paired-end sequencing on an Illumina platform.

## **Protocol 3: Bioinformatic Data Analysis**

Procedure:



- Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.
- Adapter Trimming: Remove adapter sequences using tools like Trim Galore! or Trimmomatic.
- Alignment: Align the cleaned reads to the appropriate reference genome (e.g., hg38) using an aligner like Bowtie2.
- Post-Alignment Filtering: Remove duplicate reads (Picard Tools) and reads mapping to the mitochondrial genome.
- Peak Calling: Identify regions of open chromatin (peaks) using a peak caller like MACS2.
- Differential Accessibility Analysis: Use tools like DESeq2 or edgeR to identify statistically significant differences in chromatin accessibility between CB-6644-treated and control samples.[14]
- Downstream Analysis:
  - Annotation: Annotate differential peaks to nearby genes.
  - Motif Analysis: Identify transcription factor binding motifs enriched in differentially accessible regions using tools like HOMER.
  - Footprinting Analysis: Use tools like HINT-ATAC to identify transcription factor footprints and infer changes in TF binding activity.[8][11]
  - Integration: Integrate ATAC-seq data with RNA-seq data to correlate changes in chromatin accessibility with gene expression.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. researchgate.net [researchgate.net]

### Methodological & Application





- 2. pubs.acs.org [pubs.acs.org]
- 3. CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Molecular Signatures of CB-6644 Inhibition of the RUVBL1/2 Complex in Multiple Myeloma [mdpi.com]
- 9. Molecular Signatures of CB-6644 Inhibition of the RUVBL1/2 Complex in Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Signatures of CB-6644 Inhibition of the RUVBL1/2 Complex in Multiple Myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Signatures of CB-6644 Inhibition of the RUVBL1/2 Complex in Multiple Myeloma | NSF Public Access Repository [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.stowers.org [research.stowers.org]
- 14. Frontiers | RUVBL1/2 Complex Regulates Pro-Inflammatory Responses in Macrophages via Regulating Histone H3K4 Trimethylation [frontiersin.org]
- To cite this document: BenchChem. [Application Notes: Investigating Chromatin Accessibility with CB-6644]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606509#chromatin-accessibility-studies-with-cb-6644-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com